molecular formula C9H14N4OS B8481968 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide CAS No. 1403864-75-4

4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide

Cat. No. B8481968
CAS RN: 1403864-75-4
M. Wt: 226.30 g/mol
InChI Key: ZFWAGYIBCYFKEI-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C9H14N4OS and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1403864-75-4

Product Name

4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide

Molecular Formula

C9H14N4OS

Molecular Weight

226.30 g/mol

IUPAC Name

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C9H14N4OS/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)15-3/h4-5H,1-3H3,(H2,10,14)(H,11,12,13)

InChI Key

ZFWAGYIBCYFKEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=C1C(=O)N)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (180 g, 0.792 mol) and HOBt (123 g, 0.911 mol) in anhydrous THF (6.9 L) was added drop-wise a mixture of EDC (174.6 g, 0.911 mol) in acetonitrile (3.7 L) at ambient temperature. The mixture was stirred for 1 h at ambient temperature and then an aqueous ammonium hydroxide solution (989 mL, 28-30% concentrated, 10 eq) was added drop-wise over 30 min. The resulting mixture was heated to gentle reflux for 3 h and then concentrated under reduced pressure. The remaining residue was diluted with a saturated aqueous sodium bicarbonate solution (5 L) and then extracted twice with ethyl acetate (9 L, and 2 L respectively). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (4 water (4 dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to afford 4-(isopropylamino)-2-(methylthio)-pyrimidine-5-carboxamide (171.2 g, 95.5% yield) as a solid. MS (ESI) m/z 227.4 [MA-1]+.
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 L
Type
solvent
Reaction Step One
Name
Quantity
174.6 g
Type
reactant
Reaction Step Two
Quantity
3.7 L
Type
solvent
Reaction Step Two
Quantity
989 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (8.38 g, 36.9 mmol) and HATU (21.03 g, 55.3 mmol) were combined in a 250 mL round-bottomed flask followed by the addition of DMF (92 mL). After that ammonia hydrochloride (9.86 g, 184 mmol) and DIEA (32 mL, 184 mmol) were added and the mixture was stirred at room temperature overnight. The solvent was concentrated under reduced pressure and water (150 mL) was added. The resulting suspension was filtered, washed with water and dried under high vacuum overnight to afford 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide (8 g, 35.4 mmol, 96% yield); MS (ESI) m/z 227.4 [M+1]+.
Quantity
8.38 g
Type
reactant
Reaction Step One
Name
Quantity
21.03 g
Type
reactant
Reaction Step One
Quantity
9.86 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
92 mL
Type
solvent
Reaction Step Three

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